Cas no 1220032-04-1 (3-2-(3-Ethylphenoxy)ethylpiperidinehydrochloride)

3-2-(3-Ethylphenoxy)ethylpiperidine hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a phenoxyethyl group at the 3-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and research applications. The ethylphenoxy moiety contributes to its potential as an intermediate in the synthesis of bioactive molecules, particularly in CNS-targeting compounds. Its well-defined structure allows for precise modifications, aiding in structure-activity relationship studies. The compound’s purity and consistent synthesis pathway ensure reliability in experimental settings. Its utility in medicinal chemistry stems from its balanced lipophilicity and functional group compatibility, facilitating further derivatization for drug discovery efforts.
3-2-(3-Ethylphenoxy)ethylpiperidinehydrochloride structure
1220032-04-1 structure
Product name:3-2-(3-Ethylphenoxy)ethylpiperidinehydrochloride
CAS No:1220032-04-1
MF:C15H24ClNO
MW:269.810163497925
CID:1076330
PubChem ID:56830272

3-2-(3-Ethylphenoxy)ethylpiperidinehydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride
    • AKOS015847298
    • 3-[2-(3-ethylphenoxy)ethyl]piperidine;hydrochloride
    • 3-[2-(3-Ethylphenoxy)ethyl]piperidinehydrochloride
    • 3-(2-(3-Ethylphenoxy)ethyl)piperidine hydrochloride
    • 1220032-04-1
    • 3-(2-(3-Ethylphenoxy)ethyl)piperidinehydrochloride
    • 3-2-(3-Ethylphenoxy)ethylpiperidinehydrochloride
    • MDL: MFCD13560483
    • Inchi: InChI=1S/C15H23NO.ClH/c1-2-13-5-3-7-15(11-13)17-10-8-14-6-4-9-16-12-14;/h3,5,7,11,14,16H,2,4,6,8-10,12H2,1H3;1H
    • InChI Key: KXNXAVKMERDOGB-UHFFFAOYSA-N
    • SMILES: CCC1=CC(=CC=C1)OCCC2CCCNC2.Cl

Computed Properties

  • Exact Mass: 269.1546421g/mol
  • Monoisotopic Mass: 269.1546421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 207
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

3-2-(3-Ethylphenoxy)ethylpiperidinehydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E036685-125mg
3-[2-(3-Ethylphenoxy)ethyl]piperidinehydrochloride
1220032-04-1
125mg
$ 230.00 2022-06-05
TRC
E036685-250mg
3-[2-(3-Ethylphenoxy)ethyl]piperidinehydrochloride
1220032-04-1
250mg
$ 375.00 2022-06-05

Additional information on 3-2-(3-Ethylphenoxy)ethylpiperidinehydrochloride

3-2-(3-Ethylphenoxy)ethylpiperidine hydrochloride: A Comprehensive Overview

3-2-(3-Ethylphenoxy)ethylpiperidine hydrochloride, also known by its CAS number 1220032-04-1, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound, with its unique structure and potential bioactivity, has garnered attention from researchers and industry professionals alike. In this article, we delve into the properties, applications, and recent advancements related to this compound, providing a detailed and up-to-date analysis.

The chemical structure of 3-2-(3-Ethylphenoxy)ethylpiperidine hydrochloride is characterized by a piperidine ring substituted with an ethylphenoxy group at the 2-position. Piperidine derivatives are well-known for their diverse pharmacological activities, and this compound is no exception. Recent studies have highlighted its potential as a modulator of various biological pathways, making it a promising candidate for drug development.

One of the key areas of research on 1220032-04-1 involves its interaction with G-protein coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their role in numerous physiological processes. Preliminary findings suggest that this compound exhibits selective binding to certain GPCRs, potentially offering therapeutic benefits in conditions such as chronic pain and inflammation.

In addition to its receptor-binding properties, 3-2-(3-Ethylphenoxy)ethylpiperidine hydrochloride has shown promise in preclinical models of neurodegenerative diseases. Researchers have reported that this compound may exert neuroprotective effects by inhibiting oxidative stress and reducing neuronal damage. These findings are particularly significant given the growing need for effective treatments for Alzheimer's disease and other related disorders.

The synthesis of 1220032-04-1 has also been a focus of recent investigations. Traditional methods often involve multi-step reactions with low yields, but advancements in catalytic chemistry have enabled more efficient synthetic routes. For instance, the use of palladium-catalyzed coupling reactions has streamlined the construction of the ethylphenoxy group, significantly improving the overall process.

From an industrial perspective, the scalability of synthesizing 3-2-(3-Ethylphenoxy)ethylpiperidine hydrochloride is crucial for its potential commercialization. Current research efforts are directed toward optimizing reaction conditions to enhance yield and reduce production costs. These optimizations are essential for transitioning from laboratory-scale synthesis to large-scale manufacturing.

Moreover, the pharmacokinetic profile of this compound has been extensively studied. Early results indicate favorable absorption and distribution properties, which are critical for its efficacy as an oral medication. However, further studies are required to fully understand its metabolism and excretion pathways, particularly in human subjects.

Another intriguing aspect of 1220032-04-1 is its potential as a tool compound for studying cellular signaling pathways. Its ability to modulate specific receptors makes it valuable for mechanistic studies in both academic and industrial settings. This versatility underscores its importance beyond purely therapeutic applications.

In conclusion, 3-2-(3-Ethylphenoxy)ethylpiperidine hydrochloride (CAS No. 1220032-04-1) represents a compelling compound with diverse applications in pharmacology and organic chemistry. Its unique structure, coupled with promising preclinical results, positions it as a candidate for further exploration in drug development. As research continues to uncover its full potential, this compound may play a pivotal role in addressing unmet medical needs across various therapeutic areas.

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